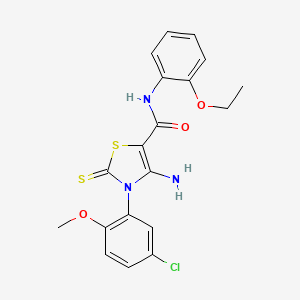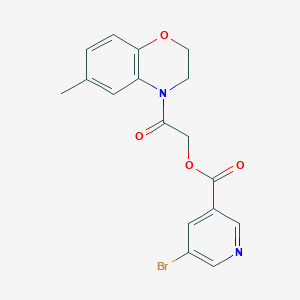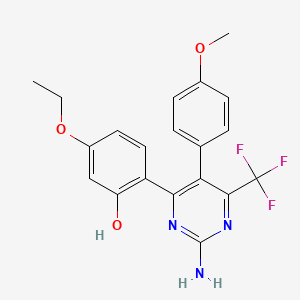![molecular formula C17H22N2O3 B2463677 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 433239-66-8](/img/structure/B2463677.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide, also known as CHEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHEE is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by CHEE leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the inhibition of FAAH, an enzyme that is responsible for the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a crucial role in the regulation of a range of physiological processes. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have a low toxicity profile, which makes it suitable for use in in vivo experiments. However, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has limitations as well. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has a relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide. One area of interest is the potential applications of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide in the treatment of neurodegenerative diseases. N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of more effective treatments for pain, inflammation, and anxiety disorders. Finally, further research is needed to elucidate the long-term effects of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide and its potential applications in the treatment of chronic diseases.
Méthodes De Synthèse
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the reaction of 2-methoxybenzoic acid with cyclohexene in the presence of a catalyst to form 2-(cyclohexen-1-yl)benzoic acid. This intermediate is then reacted with N-(2-chloroethyl)oxamide in the presence of a base to form N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide.
Applications De Recherche Scientifique
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide is in the study of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a range of physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDGVVXSIVFGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2463599.png)
![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)
![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)
![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)
![2-[1-(Benzhydrylideneamino)-2,2,2-trifluoroethylidene]propanedinitrile](/img/structure/B2463611.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide](/img/structure/B2463615.png)
